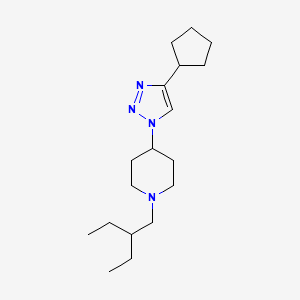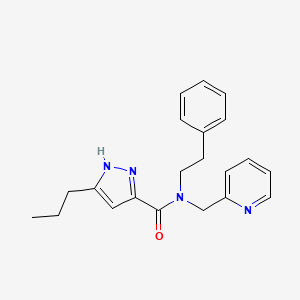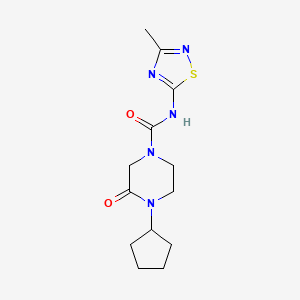
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine is not fully understood. However, it has been suggested that this compound may act through the modulation of various biological targets such as enzymes, receptors, and ion channels. The triazole moiety in this compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with the target protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine are dependent on the specific target protein it interacts with. Some studies have suggested that this compound may have anti-inflammatory, analgesic, and neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine in lab experiments is its potential to modulate various biological targets. This makes it a useful tool for the study of biological systems. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the identification of specific target proteins that this compound interacts with, which may lead to the discovery of new drug candidates. Additionally, the investigation of the potential applications of this compound in materials science and chemical biology is an area of interest for future research.
In conclusion, 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drug candidates and the development of novel materials with unique properties.
合成方法
The synthesis of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine involves the reaction of cyclopentyl azide and 1-(2-ethylbutyl)-4-piperidone in the presence of copper (I) iodide as a catalyst. The reaction takes place via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for the synthesis of triazole-containing compounds.
科学研究应用
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-(2-ethylbutyl)piperidine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential use in the development of novel materials with unique properties. In chemical biology, it has been used as a tool for the study of biological systems.
属性
IUPAC Name |
4-(4-cyclopentyltriazol-1-yl)-1-(2-ethylbutyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4/c1-3-15(4-2)13-21-11-9-17(10-12-21)22-14-18(19-20-22)16-7-5-6-8-16/h14-17H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKUYBZTYVBKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)N2C=C(N=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)

